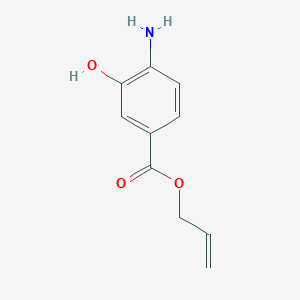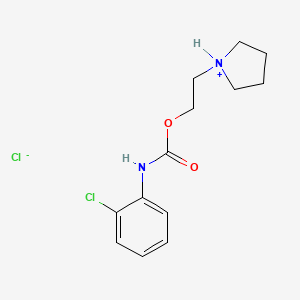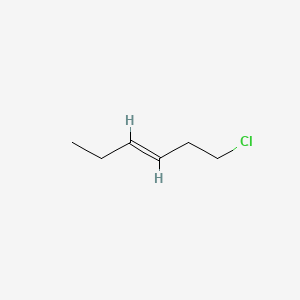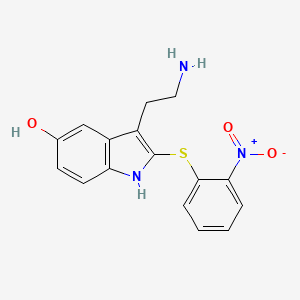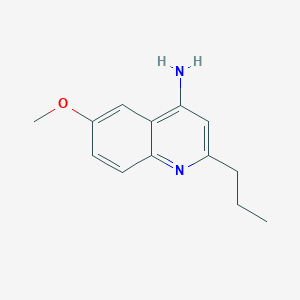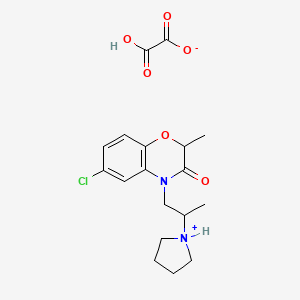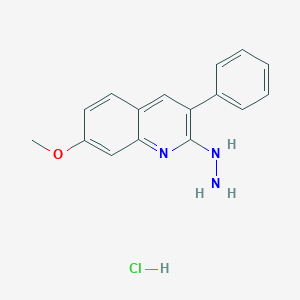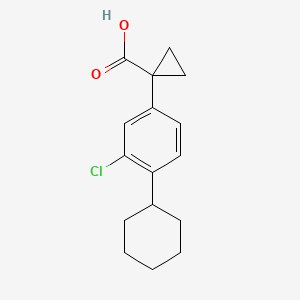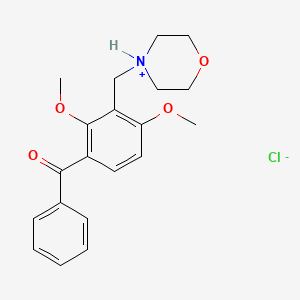
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride is a chemical compound known for its unique structure and diverse applications in various fields. It is characterized by the presence of methoxy groups, a morpholinomethyl group, and a benzophenone core, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride typically involves a multi-step process. One common method starts with the reaction of 2,4-dimethoxybenzaldehyde with morpholine in the presence of a suitable catalyst to form the intermediate 2,4-dimethoxy-3-morpholinomethylbenzaldehyde. This intermediate is then subjected to a Friedel-Crafts acylation reaction with benzoyl chloride to yield the final product. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance the production rate and maintain consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 2,4-dimethoxybenzaldehyde or 2,4-dimethoxybenzoic acid, while reduction of the benzophenone core can produce 2,4-dimethoxy-3-morpholinomethylbenzyl alcohol .
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Wirkmechanismus
The mechanism of action of 2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride involves its interaction with specific molecular targets and pathways. The methoxy groups and the morpholinomethyl moiety play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential and applications .
Vergleich Mit ähnlichen Verbindungen
2,4-Dimethoxy-3-morpholinomethylbenzophenone hydrochloride can be compared with other similar compounds, such as:
2,4-Dimethoxybenzaldehyde: Shares the methoxy groups but lacks the morpholinomethyl and benzophenone moieties.
3-Morpholinomethylbenzophenone: Contains the morpholinomethyl and benzophenone groups but lacks the methoxy groups.
2,4-Dimethoxybenzophenone: Contains the methoxy and benzophenone groups but lacks the morpholinomethyl group.
The uniqueness of this compound lies in the combination of these functional groups, which confer distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
58324-30-4 |
|---|---|
Molekularformel |
C20H24ClNO4 |
Molekulargewicht |
377.9 g/mol |
IUPAC-Name |
[2,4-dimethoxy-3-(morpholin-4-ium-4-ylmethyl)phenyl]-phenylmethanone;chloride |
InChI |
InChI=1S/C20H23NO4.ClH/c1-23-18-9-8-16(19(22)15-6-4-3-5-7-15)20(24-2)17(18)14-21-10-12-25-13-11-21;/h3-9H,10-14H2,1-2H3;1H |
InChI-Schlüssel |
OOXIAQFLAQAZIA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)C(=O)C2=CC=CC=C2)OC)C[NH+]3CCOCC3.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



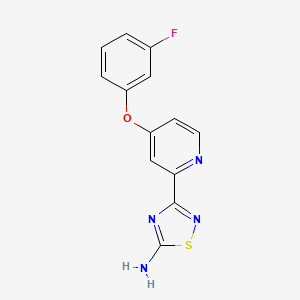
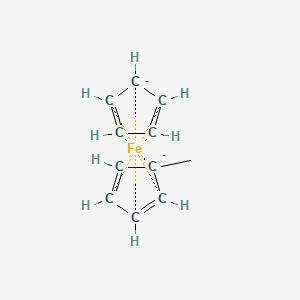
![[(2-Cyanoethyl)thio]acetic acid, ethyl ester](/img/structure/B13750563.png)
